2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol
Description
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated β-amino alcohol featuring a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions. The trifluorinated phenyl group enhances its electronic and steric properties, influencing reactivity and interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(3,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,13H,3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJASRZWXLGMVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4,5-trifluorophenylacetaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Hydroxylation: The resulting intermediate is then hydroxylated using an oxidizing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of 2-amino-1-(3,4,5-trifluorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(3,4,5-trifluorophenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol serves as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
- Biology This compound is investigated for its potential biological activity and interactions with biomolecules.
- Medicine The compound is explored for potential therapeutic properties, including its use as a precursor for drug development. One study tested N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines for anticancer activity against 58 or 59 NCI cancer cell lines .
- Industry It is utilized in the production of specialty chemicals and materials with unique properties.
Chemical Reactions
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol can undergo oxidation, reduction, and electrophilic aromatic substitution reactions.
- Oxidation The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde, with reagents such as potassium permanganate or chromium trioxide used under acidic or basic conditions.
- Reduction The compound can be reduced to form corresponding amine or alcohol derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, which can be carried out using reagents like halogens or nitrating agents in the presence of a catalyst.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Key Compounds for Comparison
2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS: 78982-78-2) Structure: Dichloro substitution (Cl at 3,5 positions) vs. trifluoro substitution (F at 3,4,5 positions). Impact: Chlorine’s higher atomic radius and lower electronegativity compared to fluorine increase lipophilicity but reduce electron-withdrawing effects. This may alter binding affinity in biological systems .
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6) Structure: Mixed chloro-fluoro substitution (Cl at 4, F at 2,5). The chlorine atom introduces regioselective reactivity in cross-coupling reactions .
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol (CAS: 1270478-70-0) Structure: Combines a fluorine atom with a trifluoromethyl (-CF₃) group. Impact: The -CF₃ group provides strong electron-withdrawing effects and metabolic stability, making this compound more resistant to oxidative degradation compared to non-CF₃ analogs .
3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 160706-71-8) Structure: Trifluoromethyl group on a propane backbone instead of a phenyl ring. Impact: Lacks aromaticity, reducing π-π stacking interactions. The trifluoromethyl group enhances acidity of the hydroxyl group (pKa ~9.5) compared to non-fluorinated amino alcohols .
Comparative Data Table
Observations
- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit lower melting points due to reduced molecular symmetry and weaker intermolecular forces.
- Synthetic Challenges : The 3,4,5-trifluorophenyl group requires precise regioselective fluorination, often involving costly catalysts (e.g., Pd/C or Ru complexes). In contrast, dichloro derivatives are more accessible via electrophilic aromatic substitution .
Biological Activity
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol, also known as 2-amino-2-(3,4,5-trifluorophenyl)ethanol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interactions with biological targets.
- Molecular Formula : C₈H₈F₃NO
- Molecular Weight : 201.15 g/mol
- Structural Features : The trifluoromethyl group attached to the phenyl ring contributes to the compound's electronic properties, making it a valuable candidate for various pharmacological applications.
Biological Activity
Research into the biological activity of this compound has revealed several promising therapeutic potentials:
- Anticancer Activity : Studies have shown that related compounds featuring the trifluorophenyl moiety exhibit significant anticancer properties. For example, derivatives tested against various cancer cell lines demonstrated percent growth inhibition (PGI) values exceeding 75% in several cases, indicating potent anticancer effects .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the amino and hydroxyl functional groups play a crucial role in mediating interactions with biological macromolecules, potentially influencing cell signaling pathways and metabolic processes .
- Pharmacokinetics : Initial studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds within this class. The lipophilic nature attributed to the trifluoromethyl group may enhance membrane permeability and bioavailability .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity of various derivatives of this compound against the National Cancer Institute's panel of cancer cell lines, one derivative exhibited an impressive PGI of 86.61% against SNB-19 cells. This suggests that modifications to the core structure can lead to enhanced therapeutic efficacy .
Future Directions
Further research is necessary to fully elucidate the specific biological pathways influenced by this compound. Areas for future investigation include:
- Structure-Activity Relationship (SAR) : Understanding how variations in substitution patterns affect biological activity will be critical for optimizing therapeutic potential.
- In Vivo Studies : Conducting comprehensive in vivo studies to assess the pharmacodynamics and toxicology of this compound will provide insights into its clinical applicability.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with cellular targets will aid in developing targeted therapies.
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol?
Answer:
The synthesis typically involves reductive amination of a ketone precursor. For example:
Precursor Preparation : Start with 1-(3,4,5-trifluorophenyl)ethanone (CAS RN 709-63-7, as in ).
Reductive Amination : React the ketone with ammonia or an amine source under hydrogenation conditions. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C is commonly used to minimize side reactions.
Work-Up : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amino alcohol.
Key Considerations : Fluorinated aromatic rings can hinder reactivity; elevated pressures or catalytic systems (e.g., Pd/C) may improve yields .
Basic: How can enantiomeric purity be ensured during synthesis?
Answer:
Chiral resolution or asymmetric synthesis is critical:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (95:5) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts like (R)-BINAP-Ru complexes during hydrogenation to induce stereoselectivity.
Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (e.g., ’s stereochemical analysis methods) .
Basic: What purification techniques are effective for this compound?
Answer:
- Recrystallization : Use ethanol/water (4:1) at −20°C to isolate crystals.
- Flash Chromatography : Optimize solvent systems (e.g., dichloromethane:methanol 9:1) to remove unreacted precursors.
- Distillation : For high-purity isolation, short-path distillation under reduced pressure (≤0.1 mmHg) is viable.
Note : Fluorinated compounds often exhibit low solubility; sonication may aid dissolution .
Advanced: How do fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The 3,4,5-trifluorophenyl group is electron-deficient due to fluorine’s inductive effect, which:
- Activates the Ring : Enhances electrophilic aromatic substitution (EAS) at meta positions.
- Reduces Nucleophilicity : The amino group’s lone pair is less available for reactions, requiring stronger bases (e.g., LDA) for deprotonation.
Experimental Design : Kinetic studies using NMR (e.g., monitoring H/D exchange rates) can quantify substituent effects .
Advanced: What spectroscopic methods resolve structural ambiguities?
Answer:
- NMR :
- ¹⁹F NMR : Peaks at δ −115 to −125 ppm (CF3 groups) confirm substitution patterns.
- ¹H-¹⁵N HMBC : Correlates NH2 protons to adjacent carbons, distinguishing regioisomers.
- IR : Stretching frequencies at ~3350 cm⁻¹ (N-H) and ~1050 cm⁻¹ (C-O) validate functional groups.
- MS/MS : Fragmentation patterns (e.g., loss of H2O or NH3) confirm molecular architecture .
Advanced: How can computational modeling predict metabolic pathways?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict oxidation sites (e.g., benzylic vs. amino groups).
Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver S9 fractions) .
Safety: What precautions are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures.
- Storage : Keep in amber glass vials under argon at −20°C (per ’s SDS Section 7).
- Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite. Avoid aqueous rinses to prevent contamination .
Advanced: How do structural analogs differ in biological activity?
Answer:
- Fluorine Position : 2,4,5-Trifluoro analogs ( ) show lower CNS penetration due to increased polarity.
- Amino vs. Hydroxyl : Replacement of -NH2 with -OH (e.g., 3,4,5-trifluorobenzyl alcohol, ) reduces receptor binding affinity by ~40% in dopamine D2 assays.
Methodology : Radioligand binding assays (³H-spiperone) quantify competitive inhibition .
Advanced: What strategies mitigate batch-to-batch variability in scaled synthesis?
Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression (e.g., ketone → amine conversion).
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
- QC Protocols : Implement USP <905> guidelines for uniformity testing (RSD ≤2% for HPLC peak areas) .
Advanced: How to analyze contradictory solubility data in literature?
Answer:
- Solvent Screening : Test solubility in DMSO, THF, and fluorinated solvents (e.g., HFIP) using nephelometry.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies.
Case Study : notes cyclobutane-containing analogs exhibit 30% lower solubility in water than benzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
